Welcome to the BenchChem Online Store!
molecular formula C5F5N B1199360 Pentafluoropyridine CAS No. 700-16-3

Pentafluoropyridine

Cat. No. B1199360
M. Wt: 169.05 g/mol
InChI Key: XTGOWLIKIQLYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06306884B1

Procedure details

To pentafluoropyridine (1.0 g, 5.9 mmol) in petroleum ether (60 mL) at 0° C. was added sodium methoxide (0.32 mg, 5.9 mmol). After stirring for 12 hours at ambient temperature, the reaction was washed with water, dried (MgSO4), and the solvent was removed in vacuo to give 4-methoxy-2,3,5,6-tetrafluoropyridine; NMR (CDCl3) 4.3 ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.32 mg
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([F:8])[C:5]([F:9])=[C:4](F)[C:3]=1[F:11].[CH3:12][O-:13].[Na+]>>[CH3:12][O:13][C:4]1[C:3]([F:11])=[C:2]([F:1])[N:7]=[C:6]([F:8])[C:5]=1[F:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=C(C(=N1)F)F)F)F
Name
sodium methoxide
Quantity
0.32 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
petroleum ether
Quantity
60 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 12 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C(=NC(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.